3'-((2-Hydroxy-3-(4-methylpiperazinyl))propoxy)acetophenone dihydrochloride
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Overview
Description
Preparation Methods
The synthesis of 3’-((2-Hydroxy-3-(4-methylpiperazinyl))propoxy)acetophenone dihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another approach involves the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propoxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .
Chemical Reactions Analysis
3’-((2-Hydroxy-3-(4-methylpiperazinyl))propoxy)acetophenone dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 3’-((2-Hydroxy-3-(4-methylpiperazinyl))propoxy)acetophenone dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
3’-((2-Hydroxy-3-(4-methylpiperazinyl))propoxy)acetophenone dihydrochloride can be compared with other similar compounds, such as:
5-[4-(4-Fluorophenoxy)phenyl]methylene-3-{4-[3-(4-methylpiperazin-1-yl)propoxy]phenyl}-2-thioxo-4-thiazolidinone dihydrochloride: This compound has potent, selective, and metabolically stable IKKβ inhibitory activities.
4-Hydroxy-3-(3-methyl-2-butenyl)acetophenone: Known for its antifungal activity against Candida albicans.
Properties
CAS No. |
63990-81-8 |
---|---|
Molecular Formula |
C16H26Cl2N2O3 |
Molecular Weight |
365.3 g/mol |
IUPAC Name |
1-[3-[2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy]phenyl]ethanone;dihydrochloride |
InChI |
InChI=1S/C16H24N2O3.2ClH/c1-13(19)14-4-3-5-16(10-14)21-12-15(20)11-18-8-6-17(2)7-9-18;;/h3-5,10,15,20H,6-9,11-12H2,1-2H3;2*1H |
InChI Key |
FSGWUPVGLATWMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCC(CN2CCN(CC2)C)O.Cl.Cl |
Origin of Product |
United States |
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